2,4-Difluoropyrimidine: A Technical Guide for Researchers
2,4-Difluoropyrimidine: A Technical Guide for Researchers
CAS Number: 2802-61-1
This technical guide provides a comprehensive overview of 2,4-Difluoropyrimidine, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry. This document details the compound's physicochemical properties, safety information, and its application in the synthesis of targeted therapeutic agents.
Core Properties and Data
2,4-Difluoropyrimidine is a halogenated pyrimidine derivative recognized for its utility as a versatile intermediate in organic synthesis. Its reactivity, particularly at the fluorine-substituted positions, allows for the strategic construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
The quantitative properties of 2,4-Difluoropyrimidine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 2802-61-1 | [1][2][3][4] |
| Molecular Formula | C₄H₂F₂N₂ | [1][2][3][4] |
| Molecular Weight | 116.07 g/mol | [1][2][3][4] |
| InChI Key | JZSYSXZDIQUOGP-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1=C(C=NC(=N1)F)F | [1][2] |
| Physical Properties | ||
| Boiling Point | 118-120 °C | [1][4][5] |
| Density | 1.359 g/mL at 25 °C | [1][4][5] |
| Refractive Index (n20/D) | 1.432 | [1][4][5] |
| Flash Point | 41.1 °C (106.0 °F) - closed cup | [1][5] |
| Chemical Properties | ||
| logP (Octanol/Water) | 0.755 | [2] |
| Water Solubility (log₁₀WS) | -1.67 mol/L | [2] |
| Ionization Energy | 10.65 eV | [2] |
Safety and Hazard Information
2,4-Difluoropyrimidine is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.
| Hazard Class | GHS Classification |
| Pictograms | Flame, Corrosion, Exclamation Mark |
| Signal Word | Danger |
| Hazard Statements | H226: Flammable liquid and vapour.[1][5][6][7] H302: Harmful if swallowed.[1][5][6][7] H315: Causes skin irritation.[1][5][6][7] H318: Causes serious eye damage.[1][5][6][7] H335: May cause respiratory irritation.[1][5][6][7] |
| Precautionary Statements | P210, P233, P261, P280, P301+P312, P305+P351+P338 |
| Hazard Classifications | Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, STOT SE 3 |
| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter.[1] |
| Storage Class | 3 - Flammable liquids |
Applications in Drug Development
2,4-Difluoropyrimidine is a valuable scaffold in the design and synthesis of novel therapeutic agents. The fluorine atoms act as excellent leaving groups for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups to build a diverse library of compounds.
Key applications include its use as a starting material for:
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Mutant Isocitrate Dehydrogenase (IDH1) Inhibitors : These are a class of targeted cancer therapies. 2,4-Difluoropyrimidine serves as a core structure for developing derivatives that can selectively inhibit the mutated IDH1 enzyme.[1]
-
Chemokine Receptor Type 4 (CXCR4) Antagonists : CXCR4 is a protein receptor implicated in cancer metastasis and inflammation. 2,4-Difluoropyrimidine is used to synthesize antagonists that can block the receptor's signaling pathway.[1]
-
Kinase Inhibitors : The pyrimidine core is a common feature in many kinase inhibitors. By modifying the 2 and 4 positions of the difluoropyrimidine ring, researchers can synthesize potent and selective inhibitors for various protein kinases.[8][9]
Experimental Protocols & Methodologies
The primary utility of 2,4-Difluoropyrimidine in synthesis involves nucleophilic aromatic substitution (SNAᵣ). The following is a representative protocol for the reaction of 2,4-Difluoropyrimidine with a generic primary amine, a common step in the synthesis of the aforementioned inhibitors.
Objective: Synthesize a 4-amino-2-fluoropyrimidine derivative.
Materials:
-
2,4-Difluoropyrimidine
-
Primary amine (R-NH₂)
-
Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or NMP)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification apparatus (e.g., column chromatography or preparative HPLC)
Methodology:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: The primary amine (1.0 equivalent) is dissolved in the anhydrous solvent. To this solution, 2,4-Difluoropyrimidine (1.1 equivalents) is added, followed by the dropwise addition of DIPEA (1.5 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated (typically between 60-100 °C) depending on the reactivity of the amine.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the base and any water-soluble impurities.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield the desired 4-amino-2-fluoropyrimidine derivative.
Visualized Workflow and Pathways
The following diagrams illustrate logical workflows relevant to the use of 2,4-Difluoropyrimidine in research and development.
Caption: Synthetic workflow for a drug intermediate.
Caption: Role in targeted therapy development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pyrimidine,2,4-difluoro- (CAS 2802-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Pyrimidine,2,4-difluoro- [webbook.nist.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 2,4-Difluoropyrimidine, CAS No. 2802-61-1 - iChemical [ichemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemical-label.com [chemical-label.com]
- 8. 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1 [sigmaaldrich.com]
- 9. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]



